N-(2-chloroethyl)-3-hydroxybenzamide
Description
N-(2-Chloroethyl)-3-hydroxybenzamide is a benzamide derivative featuring a chloroethyl group (-CH₂CH₂Cl) attached to the amide nitrogen and a hydroxyl group (-OH) at the meta position of the benzoyl ring. The chloroethyl group is known for its alkylating activity, which may contribute to biological interactions, such as cross-linking DNA or proteins .
Properties
IUPAC Name |
N-(2-chloroethyl)-3-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-4-5-11-9(13)7-2-1-3-8(12)6-7/h1-3,6,12H,4-5H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOPOBXZMLDGLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the nucleophilic substitution of an alkoxide ion with an alkyl halide. For N-(2-chloroethyl)-3-hydroxybenzamide, the synthesis can start with 3-hydroxybenzoic acid, which is first converted to its corresponding benzoyl chloride using thionyl chloride.
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in N-(2-chloroethyl)-3-hydroxybenzamide can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of a primary amine.
Substitution: The 2-chloroethyl group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: Formation of N-(2-aminoethyl)-3-hydroxybenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: : N-(2-chloroethyl)-3-hydroxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to form DNA adducts makes it a candidate for further investigation in cancer research .
Medicine: : In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features allow for modifications that can enhance its pharmacological properties .
Industry: : The compound is used in the development of new materials, such as polymers and coatings, due to its functional groups that can undergo various chemical transformations .
Mechanism of Action
N-(2-chloroethyl)-3-hydroxybenzamide exerts its effects primarily through alkylation reactions. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the formation of DNA adducts, which interfere with DNA replication and transcription, ultimately leading to cell death . The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
N-(2-Chloroethyl)-3-cyanobenzamide ()
- Structure: Replaces the hydroxyl group with a cyano (-CN) substituent.
- This compound is synthesized in 97% purity, suggesting stability under controlled conditions.
- Applications: Cyanobenzamides are intermediates in agrochemical and pharmaceutical synthesis, though specific biological data are unavailable.
N-(3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-yl)-3-hydroxybenzamide ()
- Structure : Features a bulky tert-butyl-pyrazole group instead of the chloroethyl chain.
- Properties : The tert-butyl group improves lipophilicity, which may enhance membrane permeability. This compound is used to generate libraries for c-MET kinase inhibitors, indicating its role in medicinal chemistry.
N-(4-Chlorophenyl)-2-hydroxybenzamide ()
- Structure : Chlorine at the para position of the benzamide ring.
- Properties : Crystallographic studies show intramolecular hydrogen bonding between the hydroxyl and amide groups, stabilizing the structure. Such interactions may influence solubility and melting points.
N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU) ()
- Structure : Contains two chloroethyl groups linked to a nitrosourea core.
- Mechanism : Forms DNA interstrand cross-links via alkylation, primarily targeting guanine (O⁶ and N1 positions) and cytosine (N3) .
- Biological Data :
N-(2-Hydroxyethyl)-3-(trifluoromethyl)benzamide ()
- Structure : Hydroxyethyl group (-CH₂CH₂OH) instead of chloroethyl.
- Properties : The trifluoromethyl (-CF₃) group increases metabolic stability and hydrophobicity. Such derivatives are explored for antimicrobial or anti-inflammatory applications.
Data Table: Key Properties of Selected Analogs
*Hypothetical data inferred from analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
